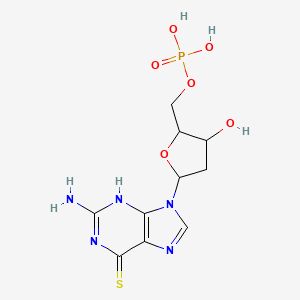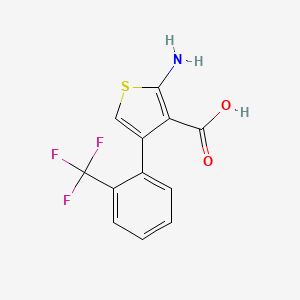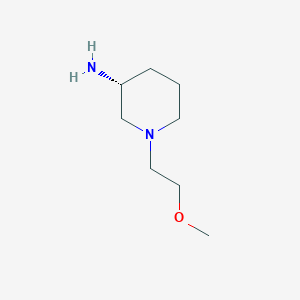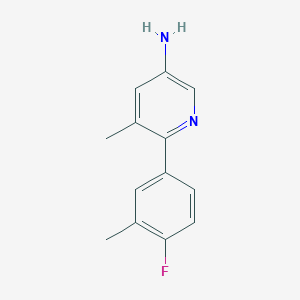
4-Chloro-5-fluoro-6-methyl-2-(4-methylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoro-6-methyl-2-(4-methylphenyl)pyrimidine is a pyrimidine derivative that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-6-methyl-2-(4-methylphenyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance yield and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-fluoro-6-methyl-2-(4-methylphenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. For example, nucleophilic substitution can occur at the chloro or fluoro positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Besides Suzuki–Miyaura coupling, it can participate in other coupling reactions such as Stille and Heck reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.
Aplicaciones Científicas De Investigación
4-Chloro-5-fluoro-6-methyl-2-(4-methylphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are crucial in cancer treatment.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential as an antimicrobial and antifungal agent.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-fluoro-6-methyl-2-(4-methylphenyl)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival . This makes it a promising candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: Another pyrimidine derivative used in the synthesis of bio-active compounds.
2-Chloropyrimidine: Used in the synthesis of various pharmaceutical agents.
Uniqueness
4-Chloro-5-fluoro-6-methyl-2-(4-methylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and methyl groups on the pyrimidine ring enhances its reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C12H10ClFN2 |
|---|---|
Peso molecular |
236.67 g/mol |
Nombre IUPAC |
4-chloro-5-fluoro-6-methyl-2-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C12H10ClFN2/c1-7-3-5-9(6-4-7)12-15-8(2)10(14)11(13)16-12/h3-6H,1-2H3 |
Clave InChI |
LZXVWKFSQDSFEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)







![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)

